1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
CAS No.: 76360-89-9
Cat. No.: VC2265206
Molecular Formula: C10H11N3O3S
Molecular Weight: 253.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76360-89-9 |
|---|---|
| Molecular Formula | C10H11N3O3S |
| Molecular Weight | 253.28 g/mol |
| IUPAC Name | 7-methylsulfanyl-1-propan-2-ylpyrimido[4,5-d][1,3]oxazine-2,4-dione |
| Standard InChI | InChI=1S/C10H11N3O3S/c1-5(2)13-7-6(8(14)16-10(13)15)4-11-9(12-7)17-3/h4-5H,1-3H3 |
| Standard InChI Key | XHIMXDLDGFQIRM-UHFFFAOYSA-N |
| SMILES | CC(C)N1C2=NC(=NC=C2C(=O)OC1=O)SC |
| Canonical SMILES | CC(C)N1C2=NC(=NC=C2C(=O)OC1=O)SC |
Introduction
Chemical Structure and Properties
1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d] oxazine-2,4-dione belongs to the class of pyrimido[4,5-d] oxazine derivatives, featuring a fused heterocyclic system with multiple reactive sites. The compound's structure includes a seven-membered oxazine ring fused with a pyrimidine scaffold, containing an isopropyl group at position 1 and a methylthio group at position 7.
Basic Chemical Information
The compound is characterized by the following chemical identifiers and properties:
The chemical structure of this compound is significant due to its heterocyclic nature, which contributes to its potential for interactions with various biological targets. The presence of multiple nitrogen atoms in the pyrimidine ring, combined with the oxazine system and the methylthio group, creates a unique electron distribution that influences its chemical behavior and biological activity.
Physical Characteristics
While specific physical data is limited in the available research, heterocyclic compounds of this class typically present as crystalline solids with defined melting points. The compound's solubility profile is influenced by its polar functional groups, which allow for solubility in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with limited solubility in water.
Synthesis Methods and Approaches
The synthesis of 1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d] oxazine-2,4-dione involves specialized organic chemistry techniques with careful consideration of reaction conditions and reagent selection.
Laboratory Synthesis Routes
The primary synthetic pathway for this compound typically involves the cyclization of appropriately substituted 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides. This reaction is commonly performed under reflux conditions in xylene, followed by treatment with a suitable base to complete the cyclization process.
The synthesis generally follows these key steps:
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Preparation of the substituted aminopyrimidine precursor
-
Reaction with a carboxylic acid chloride to form an intermediate
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Cyclization under basic conditions to form the oxazine ring
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Introduction of the methylthio and isopropyl groups at their respective positions
Industrial Production Considerations
For industrial-scale production, laboratory synthesis methods are typically scaled up with modifications to enhance efficiency and yield. This involves optimization of several parameters:
| Parameter | Optimization Approach |
|---|---|
| Reaction Temperature | Controlled heating systems with precise temperature monitoring |
| Solvent Selection | Evaluation of alternative solvents with improved safety profiles |
| Catalyst Concentration | Determination of optimal catalyst loading to maximize yield |
| Reaction Time | Process monitoring to identify the optimal reaction duration |
| Purification Methods | Development of efficient crystallization and filtration protocols |
The industrial production typically requires careful attention to reaction stoichiometry and the use of high-purity reagents to ensure consistent product quality.
Chemical Reactivity and Transformations
1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d] oxazine-2,4-dione exhibits diverse reactivity patterns due to its multiple functional groups and heterocyclic structure.
Types of Chemical Reactions
The compound undergoes several important types of chemical transformations:
Oxidation Reactions
The methylthio group in the compound can be oxidized to form corresponding sulfoxides or sulfones depending on the oxidizing agent and reaction conditions. This transformation is typically achieved using oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction Reactions
The oxazine ring system can undergo selective reduction under appropriate conditions. Reducing agents such as sodium borohydride can be employed to achieve this transformation, potentially leading to partially or fully reduced derivatives with altered biological profiles.
Substitution Reactions
| Reaction Type | Common Reagents | Typical Conditions |
|---|---|---|
| Oxidation | m-CPBA, H2O2, KMnO4 | 0-25°C, 1-4 hours, inert atmosphere |
| Reduction | NaBH4, LiAlH4 | 0-25°C, 2-6 hours, anhydrous conditions |
| Substitution | Various nucleophiles | Variable temperature, catalyst-dependent |
The selection of specific reagents and conditions is guided by the desired transformation and the need to avoid unwanted side reactions or degradation of the heterocyclic core structure.
Biological Activity and Research Applications
1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d] oxazine-2,4-dione has attracted scientific interest due to its potential biological activities and applications in various research fields.
Mechanism of Action
The compound's biological activity is primarily attributed to its ability to interact with specific cellular targets. Research suggests that it may interact with protein kinases, including protein tyrosine kinases and cyclin-dependent kinases (CDKs), which play crucial roles in regulating cell cycle progression and cellular signaling.
The compound's heterocyclic structure facilitates binding to the active sites of these enzymes, potentially inhibiting their activity and thereby affecting downstream cellular processes. This interaction forms the basis for its observed biological effects, including potential antiproliferative activity.
Applications in Scientific Research
The compound has several important applications in scientific research:
Chemistry Research
In the field of chemistry, 1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d] oxazine-2,4-dione serves as a valuable building block for the synthesis of more complex heterocyclic compounds. Its reactivity profile allows for selective modifications that can produce derivatives with tailored properties.
Biological Studies
The compound has been investigated for its potential antimicrobial and antiproliferative activities. Research suggests that it may inhibit the growth of certain bacterial strains and may also demonstrate activity against selected cancer cell lines in vitro.
Medicinal Chemistry
In medicinal chemistry, the compound serves as a potential lead structure for the development of therapeutic agents. Its ability to interact with specific enzymes and receptors makes it a candidate for further structural optimization to enhance potency, selectivity, and pharmacokinetic properties.
Research Findings on Cellular Effects
Studies have documented several cellular effects of 1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d] oxazine-2,4-dione:
| Cellular Effect | Observation | Potential Mechanism |
|---|---|---|
| Cell Proliferation Inhibition | Reduced growth of selected cancer cell lines | Inhibition of kinases involved in cell cycle regulation |
| Induction of Apoptosis | Programmed cell death in susceptible cell types | Disruption of cell survival signaling pathways |
| Enzyme Inhibition | Decreased activity of specific target enzymes | Direct binding to enzyme active sites |
These findings highlight the compound's potential as a research tool for understanding cellular processes and as a starting point for drug development efforts.
Comparative Analysis with Similar Compounds
To better understand the significance of 1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d] oxazine-2,4-dione, it is valuable to compare it with structurally related compounds.
Structural Analogs and Their Properties
Several classes of compounds share structural similarities with 1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d] oxazine-2,4-dione:
| Compound Class | Structural Similarity | Key Differences |
|---|---|---|
| Pyrido[2,3-d]pyrimidin-5-one derivatives | Pyrimidine core structure | Different ring fusion pattern |
| Pyrido[2,3-d]pyrimidin-7-one derivatives | Heterocyclic nature | Altered position of carbonyl groups |
| 1-Methyl-7-(methylthio)-1H-pyrimido[4,5-d] derivatives | Similar oxazine ring | Methyl instead of isopropyl substitution |
| 2-Isopropyl-6-(methylthio)-pyrimidine derivatives | Pyrimidine core with similar substitution | Lacks oxazine structure |
| 7-(Methylthio)-pyrimidine-2,4-dione derivatives | Similar functional groups | Simplified structure without oxazine ring |
These structural analogs often exhibit related but distinct biological activities, highlighting the importance of specific structural features for biological function.
Structure-Activity Relationships
Comparative studies of 1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d] oxazine-2,4-dione and its analogs have revealed important structure-activity relationships:
These structure-activity relationships provide valuable insights for the rational design of new derivatives with improved properties for specific applications.
Analytical Methods for Characterization
The accurate characterization of 1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d] oxazine-2,4-dione is crucial for research and quality control purposes.
Spectroscopic Analysis
Several spectroscopic techniques are commonly employed for the characterization of this compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the compound. Proton (¹H) NMR typically shows characteristic signals for the isopropyl group (methyl doublets at approximately δ 1.2-1.4 ppm and a methine signal at δ 4.5-5.0 ppm) and the methylthio group (singlet near δ 2.5 ppm). Carbon (¹³C) NMR reveals the carbonyl carbon signals and the heterocyclic ring carbons.
Mass Spectrometry
High-resolution mass spectrometry is used to confirm the molecular formula through accurate mass determination. The compound typically shows a molecular ion peak corresponding to its molecular weight of 253.28 g/mol, with characteristic fragmentation patterns.
Infrared Spectroscopy
IR spectroscopy reveals characteristic absorption bands for the carbonyl groups, heterocyclic ring systems, and other functional groups present in the molecule.
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